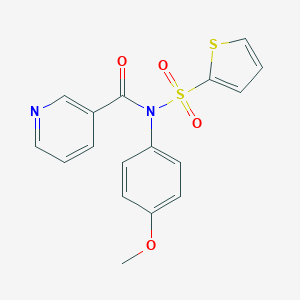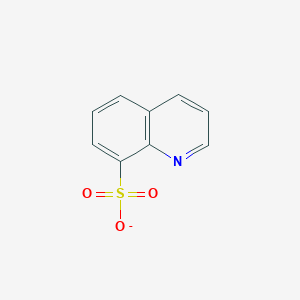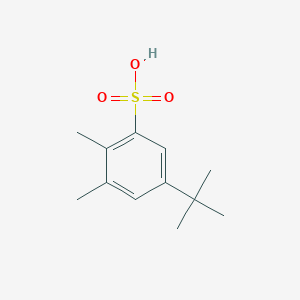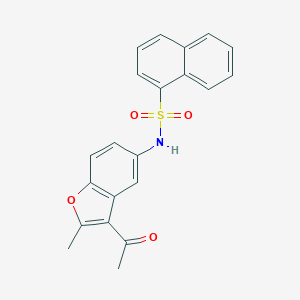
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide inhibits NOX enzymes by binding to the active site of the enzyme and preventing the transfer of electrons from NADPH to oxygen, thereby reducing the production of ROS. This mechanism of action has been shown to be effective in reducing inflammation and oxidative stress in preclinical studies.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide has been shown to have several biochemical and physiological effects, including the reduction of ROS production, inhibition of cellular proliferation, and induction of apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide is its specificity for NOX enzymes, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all disease models, as the role of NOX enzymes varies depending on the disease.
Direcciones Futuras
There are several potential future directions for the study of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide. One area of interest is the development of combination therapies with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, as oxidative stress has been implicated in their pathogenesis. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide in clinical settings.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide involves a multi-step process that includes the reaction of 4-methoxybenzoyl chloride with 2-thiophenesulfonic acid, followed by the reaction of the resulting intermediate with nicotinamide. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit NOX enzymes, which are involved in the production of reactive oxygen species (ROS) that contribute to the pathogenesis of these diseases.
Propiedades
Fórmula molecular |
C17H14N2O4S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-15-8-6-14(7-9-15)19(17(20)13-4-2-10-18-12-13)25(21,22)16-5-3-11-24-16/h2-12H,1H3 |
Clave InChI |
RRGIQFCDFZJLGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)